molecular formula C23H21N3O3 B2378882 1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797873-74-5

1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B2378882
M. Wt: 387.439
InChI Key: NHHVKMGMQCUYTN-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains a spiro[isobenzofuran-1,3’-piperidin] group, which is a type of spiro compound where two rings share a single atom.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the spiro[isobenzofuran-1,3’-piperidin] group and the pyrazole ring. These structures are typically analyzed using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrazole ring and the spiro[isobenzofuran-1,3’-piperidin] group. Pyrazoles can undergo a variety of reactions, including N-arylation and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties can be analyzed using various techniques, such as density functional theory (DFT) at the B3LYP/TZ2P level of theory .

Scientific Research Applications

Sigma Ligand Affinity and Selectivity

  • Spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds, including derivatives similar to 1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, have been studied for their affinity and selectivity as sigma ligands. These studies focus on understanding the structural factors that govern sigma 1/sigma 2 affinity and selectivity within this class of compounds. The results indicate that the N-substituent in these compounds is crucial for both affinity and selectivity, influencing the binding to sigma 1 and sigma 2 sites (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

  • Compounds like 1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one have been synthesized and evaluated as potential central nervous system (CNS) agents. The synthesis of these compounds was driven by the recognition of specific molecular moieties shared with known antidepressants. These compounds have been observed to exhibit activities such as inhibition of tetrabenazine-induced ptosis, which is a property seen in several antidepressants (Bauer et al., 1976).

Sigma Receptor Binding Properties

  • Research on spiro[isobenzofuran-1,4'-piperidines] derivatives has focused on their binding properties for sigma(1) and sigma(2) receptors. These studies are significant in understanding the affinity and selectivity of these compounds towards sigma receptors, which are implicated in various neurological processes. The compounds exhibit varying degrees of affinity for sigma(1) vs sigma(2) receptors, with some showing high sigma(1) receptor affinity and selectivity (Maier & Wünsch, 2002).

Synthesis and Biological Evaluation

  • Various derivatives of spiro[isobenzofuran-1,4'-piperidines], similar to the compound , have been synthesized and their biological activities have been evaluated. This research includes studying the effects of different substituents and structural modifications on the biological activity of these compounds. The findings from these studies contribute to the development of potential CNS agents with specific pharmacological profiles (Martin et al., 1981).

properties

IUPAC Name

1'-(5-methyl-1-phenylpyrazole-4-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-16-19(14-24-26(16)17-8-3-2-4-9-17)21(27)25-13-7-12-23(15-25)20-11-6-5-10-18(20)22(28)29-23/h2-6,8-11,14H,7,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHVKMGMQCUYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC4(C3)C5=CC=CC=C5C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

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